molecular formula C21H22N2O5 B2652877 4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 377761-78-9

4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2652877
M. Wt: 382.416
InChI Key: USJNZYIMVNTDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic compound containing functional groups such as a pyrazole ring, a phenyl ring, and a carboxylic acid group . The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, phenyl ring, and carboxylic acid group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with a dimethoxyphenyl group are often solids at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Activities

This compound, part of the pyrazole derivatives, has been extensively studied for its diverse pharmacological activities. Research findings highlight its significant potential in medical science due to its versatile bioactivity profile. Pyrazole derivatives are synthesized through various chemical reactions and have been tested for their analgesic, anti-inflammatory, antimicrobial, and antioxidant properties.

One study describes the synthesis and pharmacological evaluation of pyrazole derivatives, emphasizing their anti-inflammatory and analgesic activities. These compounds exhibit considerable pharmacological properties due to their structural relationship with pyruvic acid and 4-aminoantipyrine, suggesting their application in developing non-narcotic analgesics and other therapeutic agents (Rubtsov et al., 2002).

Antioxidant Properties and Structural Analysis

Another aspect of the research on pyrazole derivatives includes their antioxidant properties and detailed structural analysis through techniques such as crystallography. A novel pyrazole derivative exhibited significant antioxidant activity in vitro, suggesting its potential use in combating oxidative stress-related diseases (Naveen et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Further studies have synthesized a novel series of pyrazole chalcones, assessing their antimicrobial and anti-inflammatory effects. Some compounds in this series showed promising IL-6 inhibitory activity, DPPH radical scavenging activity, and antimicrobial activity, highlighting their potential as leads for future drug discovery (Bandgar et al., 2009).

Antibacterial and Antifungal Properties

The antimicrobial activity of pyrazolocarboxylic acid derivatives has been documented, with some derivatives showing high antibacterial activity against both E. coli and St. aureus strains, indicating their potential as antimicrobial agents (Pimenova & Voronina, 2001).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

4-[3-(2,3-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-27-18-10-6-9-15(21(18)28-2)17-13-16(14-7-4-3-5-8-14)22-23(17)19(24)11-12-20(25)26/h3-10,17H,11-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJNZYIMVNTDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

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